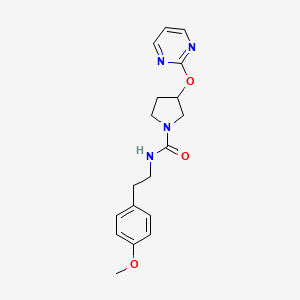![molecular formula C16H19N5O3 B2884276 N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-79-8](/img/structure/B2884276.png)
N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. For instance, 2,4,6-Tricyano-1,3,5-triazine is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides . The synthesis can be achieved via one-step condensation reactions under high pressure .Molecular Structure Analysis
The structure of triazoles was identified as orthorhombic belonging to space group P 2 1 2 1 2 1 . The pressure–temperature conditions of the phase boundary, as well as the melting line have been established .Chemical Reactions Analysis
The chemical transformation of the triazole crystal was studied between 4 and 10 GPa at temperatures ranging from 550 to 300 K . X-ray and spectroscopic examination of the reaction products revealed a crystalline phase that could be assigned to a layered carbon nitride containing linked s-triazine rings along with amorphous material .Aplicaciones Científicas De Investigación
Cancer Research: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. CDK2 inhibitors are considered promising therapeutic agents for cancer treatment, as they can selectively target tumor cells . The compound has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, indicating its potential as an anti-cancer agent .
Antimetabolite Activity
As a purine analogue, this compound exhibits properties of antimetabolites, interfering with purine biosynthesis. This activity is beneficial in the treatment of diseases where cell proliferation is a factor, such as psoriasis, rheumatoid arthritis, and certain types of cancer .
Antitrypanosomal Activity
The structural class to which this compound belongs has shown significant antitrypanosomal activity. This makes it a candidate for the development of treatments against Trypanosoma species, which cause diseases like sleeping sickness and Chagas disease .
Antischistosomal Activity
Schistosomiasis is a disease caused by parasitic worms, and compounds within this chemical class have demonstrated antischistosomal activity. This suggests that the compound could be used to develop new schistosomiasis treatments .
Enzyme Inhibition
The compound has been found to inhibit various enzymes, which could make it useful in the design of drugs targeting specific biochemical pathways. For instance, it could serve as a lead compound for the development of HMG-CoA reductase inhibitors, COX-2 selective inhibitors, or AMP phosphodiesterase inhibitors .
Antimicrobial and Antianxiety Properties
Research indicates that derivatives of this compound class possess antimicrobial properties, which could be harnessed to fight bacterial infections. Additionally, some derivatives have been reported to exhibit antianxiety effects, suggesting potential applications in the treatment of anxiety disorders .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-3-5-12(6-4-11)20-8-9-21-15(24)13(18-19-16(20)21)14(23)17-7-2-10-22/h3-6,22H,2,7-10H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXCJZQAYFGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

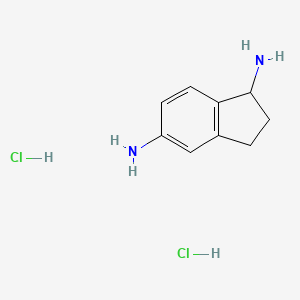
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)
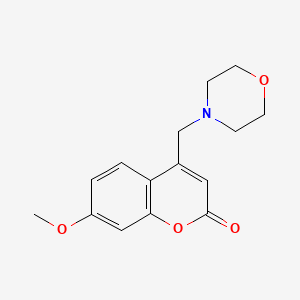
![N-([2,3'-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2884199.png)
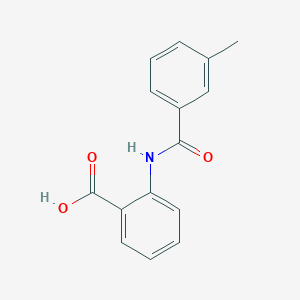
![3-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2884204.png)
acetate](/img/structure/B2884206.png)
![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2884212.png)
![N-benzyl-7-chloro-N-ethyl-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2884213.png)
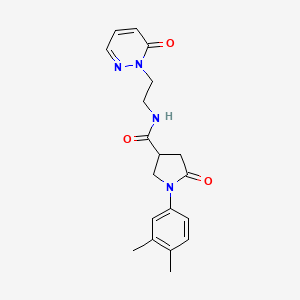
![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)
